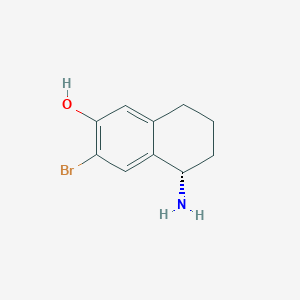

(S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Description

(S)-5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral, bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. Key structural attributes include:

- Stereochemistry: The (S)-configuration at position 5, which may influence biological activity or synthetic pathways .

- Functional groups: A hydroxyl group at position 2, an amino group at position 5, and a bromine atom at position 3.

- Molecular formula: C₁₀H₁₂BrNO (calculated based on related structures in ).

This compound’s structural complexity and functional diversity make it a candidate for pharmaceutical or materials science applications. Below, we compare its properties and synthesis with structurally related compounds.

Properties

IUPAC Name |

(5S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-7-6(4-10(8)13)2-1-3-9(7)12/h4-5,9,13H,1-3,12H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHSSXCLAAEXQX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC(=C(C=C2C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent substitution reaction to introduce the amino group can be carried out using ammonia or an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or cyanides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (RSH), cyanides (CN-)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

(S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of neurology and oncology.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Substituent Comparison

*Molecular weight estimated based on similar structures.

Key Observations :

Insights :

- Bromination methods vary: uses organometallic coupling, while employs alkylation. The target compound may require regioselective bromination at C3 .

Biological Activity

(S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydronaphthalene backbone with an amino group and a bromine atom, which contribute to its unique chemical properties and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 242.11 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, enhancing the compound's interactions with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various signaling pathways and biological processes. Notably, compounds with similar structures have shown significant affinity for serotonin receptors (5-HT2) and histamine receptors .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Studies have suggested that related compounds can exhibit antimicrobial effects. The structural features of (S)-5-amino-3-bromo derivatives may confer similar properties against various pathogens .

Anticancer Activity

There is ongoing research into the anticancer potential of tetrahydronaphthalene derivatives. Preliminary studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The interaction of this compound with serotonin receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions. Analogous compounds have demonstrated effectiveness in modulating serotonin signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrahydronaphthalene derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds similar to (S)-5-amino-3-bromo demonstrated significant inhibition zones compared to controls .

- Anticancer Research : In vitro assays using human cancer cell lines revealed that tetrahydronaphthalene derivatives could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Neuropharmacological Assessment : A pharmacological study assessed the binding affinity of (S)-5-amino-3-bromo derivatives at serotonin receptor subtypes. Results showed high selectivity for 5-HT2C receptors, suggesting potential therapeutic applications in psychopharmacology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 5-Amino-3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | Bromine at a different position | Varies in reactivity due to position change |

| 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol | Chlorine instead of bromine | Different reactivity profile |

| 5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-1-ol | Hydroxyl group at a different position | Affects chemical properties and interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.